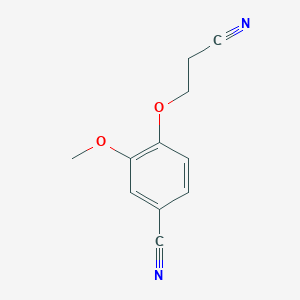
Cyclopropyl(1,4-dioxan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(1,4-dioxan-2-yl)methanamine is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a cyclopropyl group and a 1,4-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1,4-dioxan-2-yl)methanamine typically involves the reaction of cyclopropylamine with 1,4-dioxane derivatives. One common method includes the use of cyclopropylamine and 1,4-dioxane-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(1,4-dioxan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amine derivatives. These products can be further utilized in various chemical syntheses and applications .
Aplicaciones Científicas De Investigación
Cyclopropyl(1,4-dioxan-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(1,4-dioxan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl and dioxane moieties contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the dioxane ring.
1,4-Dioxane-2-carboxaldehyde: Contains the dioxane ring but lacks the cyclopropyl group.
Cyclopropyl(1,4-dioxan-2-yl)methanol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
Cyclopropyl(1,4-dioxan-2-yl)methanamine is unique due to the combination of the cyclopropyl group and the 1,4-dioxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
cyclopropyl(1,4-dioxan-2-yl)methanamine |
InChI |
InChI=1S/C8H15NO2/c9-8(6-1-2-6)7-5-10-3-4-11-7/h6-8H,1-5,9H2 |
Clave InChI |
CMGDXLIPLTXFAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2COCCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)




![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone](/img/structure/B13080605.png)

![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)



